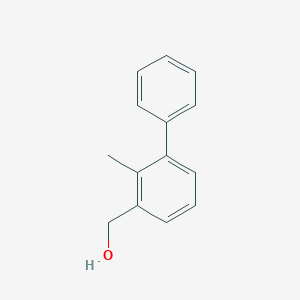

2-甲基-3-联苯甲醇

概述

描述

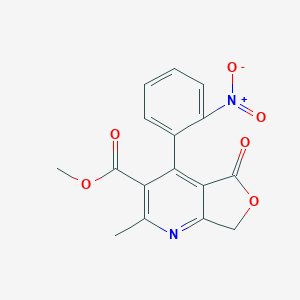

2-Methyl-3-biphenylmethanol (CAS Number: 76350-90-8) is a chemical compound with the linear formula C6H5C6H3(CH3)CH2OH . It is used as an intermediate of Bifenthrin , and it has been shown to bind to the same sites on the death protein as TNT and other nitroaromatic compounds .

Synthesis Analysis

The synthesis of 2-Methyl-3-biphenylmethanol involves a series of steps including catalyst preparation, a first Grignard reaction, a coupling reaction, and a second Grignard reaction, followed by filtration, recrystallization, and drying . Another synthesis method involves a reaction with dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II) dichloromethane adduct and Sodium hydrogenocarbonate in ethanol and toluene at 80°C for 3 hours .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-biphenylmethanol is represented by the SMILES string Cc1c(CO)cccc1-c2ccccc2 . The molecular weight is 198.26 .

Physical And Chemical Properties Analysis

2-Methyl-3-biphenylmethanol is a white to light yellow crystal powder . It has a melting point of 73-76 °C (lit.) . The predicted boiling point is 330.9±11.0 °C, and the predicted density is 1.072±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

科学研究应用

Pharmaceutical Intermediates

2-Methyl-3-biphenylmethanol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the production of drugs that target specific receptors or enzymes within the body. For instance, it is used in the synthesis of Bifenthrin alcohol metabolite , which indicates its role in creating metabolites that can be crucial for understanding drug metabolism and excretion.

Organic Synthesis

In the realm of organic chemistry, this compound is utilized for its phenyl groups, which are essential in cross-coupling reactions such as Suzuki couplings . These reactions are fundamental in constructing complex organic molecules, making 2-Methyl-3-biphenylmethanol a valuable building block in organic synthesis.

Material Science

The biphenyl structure of 2-Methyl-3-biphenylmethanol is significant in material science, particularly in the development of novel organic materials. Its molecular framework can be incorporated into polymers or small molecules that exhibit unique optical or electronic properties .

Agricultural Chemistry

2-Methyl-3-biphenylmethanol is a key precursor in the synthesis of agricultural chemicals like Bifenthrin . Bifenthrin is a widely used insecticide, and the role of 2-Methyl-3-biphenylmethanol in its production underscores its importance in developing compounds that protect crops from pests.

Chemical Research

This compound is also a subject of interest in chemical research due to its potential to bind to specific proteins or enzymes . It can act as a surrogate for more hazardous compounds in laboratory settings, allowing for safer research conditions.

Industrial Applications

Industrially, 2-Methyl-3-biphenylmethanol is involved in the production of various chemicals that have applications ranging from manufacturing processes to product development. Its role as an intermediate extends to the synthesis of compounds used in different industrial sectors .

安全和危害

When handling 2-Methyl-3-biphenylmethanol, it is advised to avoid breathing mist, gas, or vapours and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

This compound is a pharmaceutical intermediate and organic chemical synthesis reagent , which suggests that it may be used in the synthesis of various drugs, each with their own unique targets.

Biochemical Pathways

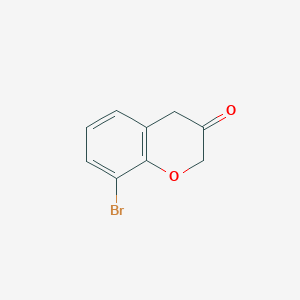

Given the lack of information on the specific biological targets of 2-Methyl-3-biphenylmethanol, it’s difficult to summarize the affected biochemical pathways and their downstream effects. The compound can be synthesized via a suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate .

Action Environment

The synthesis of this compound involves a suzuki coupling reaction carried out at 10-150°c for 1-12 hours under the action of an alkali .

属性

IUPAC Name |

(2-methyl-3-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTLHJPGBIVQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074101 | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-biphenylmethanol | |

CAS RN |

76350-90-8 | |

| Record name | 2-Methyl[1,1′-biphenyl]-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76350-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-methanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-Methyl-3-biphenylmethanol highlighted in the research?

A1: The research primarily focuses on the role of 2-Methyl-3-biphenylmethanol as a key intermediate in the synthesis of Bifenthrin [, ]. Bifenthrin is a pyrethroid insecticide widely used in agricultural and residential pest control.

Q2: The research mentions challenges in synthesizing 2-Methyl-3-biphenylmethanol. Can you elaborate on a novel approach described?

A2: One study [] describes a novel method for preparing 2-Methyl-3-biphenylmethanol that utilizes toluene as the solvent instead of the conventional tetrahydrofuran. This method employs a series of reactions including Grignard reactions and coupling reactions using pure benzene, which the researchers claim prevents the formation of byproducts.

Q3: Beyond its use in Bifenthrin synthesis, are there any other applications or research directions being explored for 2-Methyl-3-biphenylmethanol?

A3: Interestingly, 2-Methyl-3-biphenylmethanol serves as a scaffold in the development of potential Positron Emission Tomography (PET) tracers for Programmed Cell Death 1 Ligand 1 (PD-L1) []. This research explores the potential of using this compound to create imaging agents that could help visualize and quantify PD-L1 expression in tumors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)